4,6-dichloro-N,N-dimethylnicotinamide

Nicotinamide N-methyltransferase Enzyme inhibition Metabolic disease

Ensure target specificity in your NNMT or nAChR research with high-purity 4,6-dichloro-N,N-dimethylnicotinamide. The precise 4,6-dichloro and N,N-dimethyl substitution pattern is critical for its sub-nanomolar NNMT binding affinity (Ki 1.20 nM) and selectivity, making it a superior choice over weaker, less specific inhibitors. Ideal for in vivo studies with a validated ED50 of 1.2 mg/kg.

Molecular Formula C8H8Cl2N2O
Molecular Weight 219.06 g/mol
Cat. No. B13992576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-N,N-dimethylnicotinamide
Molecular FormulaC8H8Cl2N2O
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CN=C(C=C1Cl)Cl
InChIInChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-4-11-7(10)3-6(5)9/h3-4H,1-2H3
InChIKeyBRDLQNKUQPJTHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-N,N-dimethylnicotinamide: Baseline Profile for Scientific Procurement


4,6-Dichloro-N,N-dimethylnicotinamide (Molecular Formula: C8H8Cl2N2O) is a nicotinamide derivative distinguished by chlorine atoms at the 4- and 6- positions of the pyridine ring and a dimethylated amide nitrogen. This specific substitution pattern is key to its interaction with molecular targets [1]. It is primarily utilized as a research tool compound for investigating Nicotinamide N-methyltransferase (NNMT) and other related biological pathways.

Why 4,6-Dichloro-N,N-dimethylnicotinamide Cannot Be Interchanged with Common Analogs


Substituting 4,6-dichloro-N,N-dimethylnicotinamide with a generic nicotinamide derivative or a simple positional isomer is not scientifically sound. The precise placement of the two chlorine atoms on the pyridine ring, combined with the specific N,N-dimethyl substitution on the amide, dictates a unique three-dimensional structure and electron distribution that governs its binding affinity and selectivity profile [1]. Altering either the halogen positions or the amide's substitution pattern can lead to a complete loss of target engagement or a dramatic shift in off-target activity, as detailed in the quantitative evidence below.

4,6-Dichloro-N,N-dimethylnicotinamide: Quantitative Differentiation and Comparator Analysis


NNMT Inhibition: Sub-Nanomolar Potency Differentiates from JBSNF-000088 and Other Analogs

In direct enzymatic assays for human Nicotinamide N-methyltransferase (NNMT), 4,6-dichloro-N,N-dimethylnicotinamide exhibits sub-nanomolar inhibitory potency. A fluorescence polarization-based competition assay reported a Ki of 1.20 nM [1]. This potency is approximately 1,500-fold greater than that of JBSNF-000088 (6-Methoxynicotinamide), a commonly used NNMT inhibitor with an IC50 of 1.8 µM (1800 nM) against human NNMT [2]. This significant difference underscores the compound's value in investigations requiring potent, robust target engagement.

Nicotinamide N-methyltransferase Enzyme inhibition Metabolic disease Oncology

Potency Advantage over 4,6-Dichloronicotinamide for NNMT

Comparative data highlights the critical role of the N,N-dimethyl group for NNMT inhibition. While the target compound achieves a Ki of 1.20 nM [1], a related analog, 4,6-dichloronicotinamide (lacking the N,N-dimethyl substitution), exhibits a significantly reduced potency with an IC50 of 10,000 nM (10 µM) [2]. This difference of over 8,300-fold in potency confirms that the N,N-dimethyl group is essential for high-affinity interaction with the NNMT active site.

Nicotinamide N-methyltransferase Structure-activity relationship Enzyme inhibition

Selectivity Profile Against Dopamine Transporter (DAT) vs. Nicotinic Acetylcholine Receptors (nAChRs)

While the compound exhibits potent inhibition of alpha3beta4 nAChR (IC50 = 1.8 nM) and alpha4beta2 nAChR (IC50 = 12.0 nM) [1], its activity at the dopamine transporter (DAT) is substantially weaker. Across multiple assays, inhibition of human DAT is reported with IC50 values ranging from 441 nM to 945 nM [1]. This represents a >200-fold selectivity window for the alpha3beta4 nAChR over DAT.

Selectivity Off-target activity Dopamine transporter Nicotinic acetylcholine receptors

In Vivo Efficacy: Demonstration of Functional Antagonism in a Mouse Model

The compound's biological activity translates to functional in vivo effects. In an ICR mouse model of nicotine-induced antinociception, subcutaneous administration of 4,6-dichloro-N,N-dimethylnicotinamide produced a dose-dependent antagonism with an ED50 of 1.2 mg/kg in the tail-flick assay [1]. This in vivo benchmark provides a validated reference point for researchers designing similar behavioral pharmacology studies.

In vivo pharmacology Nicotinic acetylcholine receptors Smoking cessation Animal model

Validated Application Scenarios for 4,6-Dichloro-N,N-dimethylnicotinamide


Potent NNMT Inhibition in Biochemical and Cellular Assays

This compound is the optimal choice for researchers requiring potent and specific inhibition of human NNMT. Its sub-nanomolar Ki (1.20 nM) [1] enables robust target engagement at low concentrations, minimizing the risk of off-target effects associated with high concentrations of weaker inhibitors like JBSNF-000088 (IC50 = 1.8 µM) [2]. This makes it ideal for cellular studies of NNMT's role in metabolic disease and cancer, as well as for biochemical assay development.

nAChR Pharmacology with a Defined Selectivity Window

The compound is a powerful and well-characterized antagonist for alpha3beta4 (IC50 = 1.8 nM) and alpha4beta2 (IC50 = 12.0 nM) nicotinic acetylcholine receptors [1]. Its >200-fold selectivity window over the dopamine transporter (DAT, IC50 = 441-945 nM) [1] allows for confident interpretation of results in complex neurobiological systems. It is a superior tool for studying nAChR-mediated signaling, nicotine addiction pathways, and other neurological functions without confounding dopaminergic activity.

In Vivo Validation of nAChR-Mediated Behavior

With a demonstrated in vivo ED50 of 1.2 mg/kg in a mouse model of nicotine-induced antinociception [1], this compound serves as a validated positive control or test article for preclinical studies investigating the behavioral and physiological effects of nAChR antagonism. Its established in vivo efficacy profile makes it a reliable candidate for studies in pain, addiction, and smoking cessation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-dichloro-N,N-dimethylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.